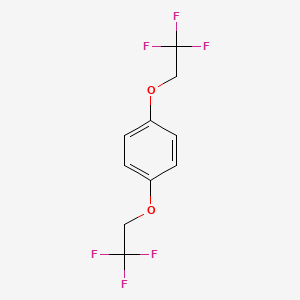

1,4-Bis(2,2,2-trifluoroethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O2/c11-9(12,13)5-17-7-1-2-8(4-3-7)18-6-10(14,15)16/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUBFESHPMGIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216517 | |

| Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66300-61-6 | |

| Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66300-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066300616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(2,2,2-trifluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(2,2,2-trifluoroethoxy)benzene: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-bis(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This document details its synthesis, physical and chemical properties, and safety information, presented in a format tailored for research and development applications.

Introduction

This compound is an aromatic ether characterized by a central benzene ring substituted at the para positions with two trifluoroethoxy groups (-OCH₂CF₃). The incorporation of the trifluoroethoxy moiety imparts unique properties to the molecule, including enhanced thermal and metabolic stability, and increased lipophilicity, which can improve membrane permeability. These characteristics make it a valuable building block in the design of novel pharmaceuticals and advanced materials. Notably, it serves as a key intermediate in the synthesis of the antiarrhythmic drug, flecainide.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈F₆O₂ | [1] |

| Molecular Weight | 274.16 g/mol | [1] |

| CAS Number | 66300-61-6 | [1] |

| Appearance | White solid | [2] |

| Melting Point | 71-73 °C | [1] |

| Boiling Point | 216.2 °C at 760 mmHg | [1] |

| Density | 1.348 g/cm³ | [1] |

| Flash Point | 91.3 °C | [1] |

| Vapor Pressure | 0.208 mmHg at 25 °C | [1] |

| Solubility | Low water solubility. Soluble in chloroform and other organic solvents. | [2][3] |

| Refractive Index | 1.404 | [1] |

Spectral Data for Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹H NMR spectrum is simplified. The four aromatic protons are chemically equivalent, and the two methylene groups of the trifluoroethoxy substituents are also equivalent.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.0 | Singlet | 4H, Aromatic (C₆H₄) |

| ~4.4 | Quartet | 4H, Methylene (-OCH₂CF₃) | |

| ¹³C | ~153 | Singlet | 2C, Aromatic (C-O) |

| ~123 (q, J ≈ 276 Hz) | Quartet | 2C, Trifluoromethyl (-CF₃) | |

| ~116 | Singlet | 4C, Aromatic (C-H) | |

| ~67 (q, J ≈ 35 Hz) | Quartet | 2C, Methylene (-OCH₂) |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3150 | C-H stretch | Aromatic |

| ~2850-3000 | C-H stretch | Methylene (-CH₂-) |

| ~1500-1600 | C=C stretch | Aromatic ring |

| ~1200-1300 | C-F stretch (strong) | Trifluoromethyl (-CF₃) |

| ~1000-1100 | C-O-C stretch (ether linkage) | Aryl ether |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound. Expected ions include the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[3]

| Ion Species | Calculated Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 275.050 |

| [M+Na]⁺ | 297.032 |

| [M+K]⁺ | 313.006 |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis

This method involves the reaction of hydroquinone (1,4-dihydroxybenzene) with a trifluoroethylating agent in the presence of a base.

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium carbonate (2.42 mol) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.2 mol) in acetone (1.02 L).

-

Addition of Hydroquinone: Slowly add a solution of hydroquinone (1.0 mol) in acetone (1.1 L) to the mixture over a period of 2 hours.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24 hours.

-

Work-up:

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

To the residue, add chloroform (2 L) and water (2 L).

-

Separate the chloroform layer, and wash the aqueous layer twice with chloroform (1 L each).

-

Combine the organic layers and wash with water (1 L).

-

Dry the chloroform solution over anhydrous magnesium sulfate.

-

-

Purification:

-

Concentrate the dried solution under vacuum.

-

Add hexane to the residue to precipitate the solid product.

-

Collect the product by filtration and wash with hexane.

-

Further product can be obtained by concentrating the filtrate.

-

A typical yield of this compound is approximately 88%.

-

Ullmann Condensation

This copper-catalyzed cross-coupling reaction involves the reaction of 1,4-dibromobenzene with 2,2,2-trifluoroethanol in the presence of a base and a copper catalyst.

Caption: Ullmann Condensation for this compound Synthesis.

Experimental Protocol:

-

Formation of Alkoxide: To a stirred suspension of sodium hydride in N,N-dimethylformamide (DMF), add 2,2,2-trifluoroethanol.

-

Addition of Reactants: To this mixture, add 1,4-dibromobenzene and cupric bromide.

-

Reaction: Heat the reaction mixture to approximately 100°C for two hours.

-

Work-up:

-

Quench the reaction by pouring it into ice water.

-

Acidify the mixture with hydrochloric acid.

-

-

Purification:

-

Collect the precipitated white solid by filtration.

-

The structure can be confirmed by infrared spectral analysis.

-

This method can yield up to 99% of the desired product.

-

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis and purification.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[2][4]

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[4]

-

First Aid:

-

If swallowed: Get medical help. Rinse mouth.[4]

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical help.[4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Applications

The unique properties imparted by the trifluoroethoxy groups make this compound a valuable compound in several areas of research and development:

-

Pharmaceutical Synthesis: It is a key starting material for the synthesis of flecainide, an antiarrhythmic drug.

-

Drug Design: The trifluoroethoxy moiety is incorporated into drug candidates to improve their pharmacokinetic properties, such as metabolic stability and bioavailability.[3]

-

Materials Science: The compound's thermal stability and specific electronic properties make it a candidate for the development of advanced polymers and liquid crystals.[3]

This technical guide provides a solid foundation for researchers working with this compound. By understanding its synthesis, properties, and handling requirements, scientists can effectively utilize this versatile compound in their research endeavors.

References

An In-depth Technical Guide to 1,4-Bis(2,2,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1,4-Bis(2,2,2-trifluoroethoxy)benzene. The information is intended to support research and development activities in the fields of medicinal chemistry, materials science, and organic synthesis.

Core Physicochemical Properties

This compound is an aromatic organic compound characterized by a central benzene ring substituted at the para positions with two trifluoroethoxy groups.[1][2] This substitution pattern imparts unique properties to the molecule, including high thermal stability and hydrophobicity, making it a compound of interest for various applications.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 66300-61-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₈F₆O₂ | [2][3][4][5] |

| Molecular Weight | 274.16 g/mol | [1][5] |

| Appearance | White solid or powder | [6] |

| Melting Point | 71-79 °C | [4][5][6][7] |

| Boiling Point | 216.2 °C at 760 mmHg | [4] |

| Density | 1.348 g/cm³ | [4] |

| Flash Point | 91.3 °C | [4] |

| Vapor Pressure | 0.208 mmHg at 25 °C | [4] |

| Refractive Index | 1.404 | [4] |

| Storage | Sealed in a dry place at room temperature or refrigerated (2-8°C) for long-term storage. | [3][8] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [9] |

| Synonyms | 1,4-Di(2,2,2-trifluoroethoxy)benzene, Benzene, 1,4-bis(2,2,2-trifluoroethoxy)- | [2][4] |

| InChI | InChI=1S/C10H8F6O2/c11-9(12,13)5-17-7-1-2-8(4-3-7)18-6-10(14,15)16/h1-4H,5-6H2 | [2][4][9] |

| InChI Key | ZHUBFESHPMGIDZ-UHFFFAOYSA-N | [1][2][9] |

| SMILES | O(CC(F)(F)F)C1=CC=C(OCC(F)(F)F)C=C1 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through two main strategies: the Williamson ether synthesis starting from hydroquinone (1,4-dihydroxybenzene) or an Ullmann condensation involving a p-dihalobenzene.[1]

Method 1: Williamson Ether Synthesis from Hydroquinone

This method involves the reaction of hydroquinone with a 2,2,2-trifluoroethylating agent in the presence of a base.

Experimental Protocol:

A mixture of 2.42 moles (334.4 g) of potassium carbonate and 2.2 moles (510.6 g) of 2,2,2-trifluoroethyl trifluoromethanesulfonate in 1.02 liters of acetone is prepared. To this mixture, a solution of 1.0 mole (110 g) of hydroquinone in 1.1 liters of acetone is added slowly over a 2-hour period. The reaction mixture is then heated at reflux for 24 hours. Following the reaction, the mixture is evaporated. The residue is taken up in 2 liters of chloroform and 2 liters of water. The chloroform layer is separated, and the aqueous layer is extracted twice more with 1 liter of chloroform each time. The combined chloroform extracts are washed with 1 liter of water, dried over magnesium sulfate, and then concentrated under vacuum. Hexane is added to the residue to precipitate the solid product, which is collected by filtration and washed with hexane. This procedure yields approximately 241 g (88%) of this compound with a melting point of 75-77 °C.[7]

Williamson Ether Synthesis Workflow

Method 2: Ullmann Condensation from 1,4-Dibromobenzene

This copper-catalyzed nucleophilic substitution reaction involves the coupling of an aryl halide, such as 1,4-dibromobenzene, with 2,2,2-trifluoroethanol.[1]

Experimental Protocol:

To a mixture of 0.20 moles (9.6 g) of 50% sodium hydride in 40 ml of N,N-dimethylformamide (DMF), 40 ml of 2,2,2-trifluoroethanol is added. Subsequently, 0.034 moles (8.0 g) of 1,4-dibromobenzene and 0.006 moles (1.0 g) of cuprous iodide are added to the mixture. The reaction mixture is heated at its reflux temperature for 4 hours. After cooling to approximately 25°C, the mixture is filtered, and the residue is washed with DMF. The filtrate is then poured into water, and the resulting precipitate is collected by filtration. The crude product is dissolved in diethyl ether, filtered, and the filtrate is evaporated to yield a solid residue. This residue is washed with hexane and dried to give 7.3 g (80% yield) of this compound with a melting point of 77-79 °C.[6]

An alternative procedure utilizes cupric bromide as the catalyst. To a suspension of sodium hydride in 40 ml of DMF, 20 ml (27.4 g) of 2,2,2-trifluoroethanol is added. To this mixture, 0.034 moles (8.0 g) of 1,4-dibromobenzene and 1.0 g of cupric bromide are added. The reaction mixture is heated to about 100°C for two hours, then quenched with ice water. Acidification with hydrochloric acid and subsequent filtration yields 9.2 g (99%) of the white solid product.[6]

Ullmann Condensation Workflow

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of the antiarrhythmic drug flecainide.[6][8] The presence of the trifluoroethoxy groups can enhance metabolic stability and membrane permeability, which are desirable properties in drug candidates.[1]

Beyond its role in pharmaceuticals, the unique electronic properties and thermal stability imparted by the fluorine atoms make this compound a subject of interest in materials science.[1][2] It has potential applications in the development of liquid crystals, polymers, and as an additive in organic solar cells to reduce charge carrier recombination.[1][10]

Safety and Handling

This compound is classified as harmful.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It is advised to handle the compound in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[8]

References

- 1. This compound | 66300-61-6 | Benchchem [benchchem.com]

- 2. CAS 66300-61-6: this compound [cymitquimica.com]

- 3. 66300-61-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 66300-61-6 [chemnet.com]

- 5. This compound | 66300-61-6 | INDOFINE Chemical Company [indofinechemical.com]

- 6. GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. clearsynth.com [clearsynth.com]

- 9. 1,4-Di(2,2,2-trifluoroethoxy)benzene | 66300-61-6 [sigmaaldrich.com]

- 10. 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene CAS#: 1147737-68-5 [m.chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 1,4-Bis(2,2,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Bis(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound of interest in materials science and medicinal chemistry. The inclusion of trifluoroethoxy groups can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making this compound a valuable building block. This document outlines the key spectroscopic features and the experimental protocols for their determination.

Molecular Structure

This compound (CAS No: 66300-61-6) has a molecular formula of C₁₀H₈F₆O₂ and a molecular weight of 274.16 g/mol .[1] The molecule consists of a central benzene ring substituted at the para positions with two 2,2,2-trifluoroethoxy groups. This symmetrical structure dictates the simplicity of its NMR spectra.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound.

The proton NMR spectrum is characterized by two main signals due to the molecular symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~6.9-7.1 | Singlet | 4H | Aromatic (C-H) | N/A |

| ~4.4 | Quartet (q) | 4H | Methylene (-OCH₂) | ³JHF ≈ 8.5 Hz |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Due to the symmetry of the molecule, the ¹³C NMR spectrum is expected to show only three distinct signals for the carbon skeleton.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~153 | Singlet | Aromatic (C-O) |

| ~117 | Singlet | Aromatic (C-H) |

| ~123 | Quartet | Trifluoromethyl (-CF₃) |

| ~67 | Quartet | Methylene (-OCH₂) |

Note: The trifluoromethyl and methylene carbons appear as quartets due to coupling with the fluorine atoms.[2]

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. For this compound, a single signal is expected for the six equivalent fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ~ -74 | Triplet | ³JHF ≈ 8.5 Hz |

Note: The chemical shift is referenced to an external standard like CFCl₃. The signal is split into a triplet due to coupling with the adjacent methylene protons.[2]

The FTIR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2850-3000 | Medium | Aliphatic C-H Stretch (-CH₂) |

| ~1500-1600 | Strong | Aromatic C=C Stretch |

| ~1200-1300 | Strong | C-F Stretch |

| ~1000-1100 | Strong | C-O Ether Stretch |

| ~800-850 | Strong | Para-disubstituted Benzene C-H Bend |

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

| Ion Species | Formula | Calculated Mass-to-Charge Ratio (m/z) |

| [M]⁺ | [C₁₀H₈F₆O₂]⁺ | 274.0428 |

| [M+H]⁺ | [C₁₀H₉F₆O₂]⁺ | 275.0505 |

| [M+Na]⁺ | [C₁₀H₈F₆O₂Na]⁺ | 297.0323 |

Note: The observed ions may vary depending on the ionization technique used (e.g., EI, ESI).[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

A common method for the synthesis of this compound is the Williamson ether synthesis.[2]

-

Reaction Setup: To a mixture of potassium carbonate (2.42 moles) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.2 moles) in 1.02 liters of acetone, a solution of hydroquinone (1.0 mole) in 1.1 liters of acetone is added slowly over a 2-hour period.[3]

-

Reflux: The reaction mixture is then heated at reflux for 24 hours.[3]

-

Workup: The reaction mixture is evaporated, and 2 liters of chloroform and 2 liters of water are added to the residue.[3] The chloroform layer is separated, and the aqueous layer is washed twice with 1 liter of chloroform.[3]

-

Purification: The combined chloroform solution is dried over magnesium sulfate and then concentrated under vacuum.[3] Hexane is added to the residue, and the solid product is collected by filtration and washed with hexane.[3]

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR.

-

Data Acquisition: The NMR spectra are acquired on a spectrometer, typically operating at a field strength of 300-500 MHz for protons. For ¹⁹F NMR, a fluorine probe is used, and the spectrum is referenced to an external standard such as CFCl₃.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

-

Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹), and their intensities are described qualitatively (e.g., strong, medium, weak).

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample solution is introduced into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.[2]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, which is a plot of relative intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass of the ions is determined with high accuracy.[2]

Visualizations

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

1,4-Bis(2,2,2-trifluoroethoxy)benzene crystal structure analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-bis(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound of interest in materials science and medicinal chemistry. Due to the absence of publicly available experimental crystal structure data, this document focuses on its synthesis, physical properties, and a theoretical analysis of its potential intermolecular interactions, which are crucial for understanding its behavior in condensed phases and its application in drug design. A generalized experimental workflow for the synthesis and crystallographic analysis of such a compound is also presented.

Introduction

This compound is an aromatic ether characterized by a central benzene ring substituted at the para positions with two trifluoroethoxy groups. The presence of multiple fluorine atoms imparts unique electronic and physical properties to the molecule, including increased lipophilicity and altered intermolecular interaction patterns, which are of significant interest in the development of novel pharmaceuticals and functional materials. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and tuning these properties. While the definitive crystal structure of this compound has not been reported in the public domain, this guide consolidates the available information and provides a predictive analysis of its structural characteristics.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized below. This data is essential for its handling, purification, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₈F₆O₂ |

| Molecular Weight | 274.16 g/mol |

| CAS Number | 66300-61-6 |

| Melting Point | 75-77 °C |

| Appearance | White solid |

| Solubility | Soluble in common organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes, most commonly via Williamson ether synthesis or an Ullmann condensation.

Williamson Ether Synthesis

This method involves the reaction of hydroquinone with a trifluoroethylating agent.[1][2]

Experimental Protocol:

-

To a mixture of potassium carbonate (2.42 moles) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.2 moles) in acetone (1.02 L), a solution of hydroquinone (1.0 mole) in acetone (1.1 L) is added slowly over a period of 2 hours.[1]

-

The reaction mixture is then heated at reflux for 24 hours.[1]

-

After reflux, the solvent is removed by evaporation.

-

The residue is partitioned between chloroform (2 L) and water (2 L).[1]

-

The chloroform layer is separated, and the aqueous layer is extracted twice with chloroform (1 L each).[1]

-

The combined chloroform extracts are washed with water (1 L), dried over magnesium sulfate, and concentrated under vacuum.[1]

-

Hexane is added to the residue to precipitate the product, which is then collected by filtration and washed with hexane to yield this compound.[1]

Ullmann Condensation

This approach utilizes a copper-catalyzed reaction between an aryl halide and an alcohol.[2]

Experimental Protocol:

-

To a suspension of sodium hydride (0.20 moles) in N,N-dimethylformamide (40 mL), 2,2,2-trifluoroethanol (40 mL) is added.

-

To this mixture, 1,4-dibromobenzene (0.034 moles) and cuprous iodide (0.006 moles) are added.

-

The reaction mixture is heated at its reflux temperature for 4 hours.

-

After cooling to room temperature, the mixture is filtered, and the residue is washed with N,N-dimethylformamide.

-

The filtrate is poured into water to precipitate the product.

-

The crude product is collected by filtration, dissolved in diethyl ether, and filtered to remove insoluble impurities.

-

The ether solution is evaporated to dryness, and the resulting solid is washed with hexane and dried to afford the final product.

Hypothetical Crystal Structure and Intermolecular Interactions

As of December 2025, the experimental crystal structure of this compound is not available in public crystallographic databases. A crystal structure analysis would provide the following key parameters:

| Parameter | Description |

| Crystal System | The basic lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal structure. |

| Unit Cell Dimensions | a, b, c (lengths of the cell axes), α, β, γ (angles between the axes). |

| Z Value | The number of molecules per unit cell. |

| Calculated Density | The density of the crystal calculated from the crystallographic data. |

| Bond Lengths & Angles | Precise measurements of all atomic bond lengths and angles. |

| Torsion Angles | Describing the conformation of the trifluoroethoxy side chains. |

Predicted Intermolecular Interactions

Based on the molecular structure of this compound, several types of intermolecular interactions are anticipated to govern its crystal packing:

-

π-π Stacking: The central benzene rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of aromatic compounds.

-

C-H···π Interactions: The hydrogen atoms of the benzene ring and the methylene groups could interact with the electron-rich π-system of adjacent molecules.

-

Dipole-Dipole Interactions: The electronegative oxygen and fluorine atoms create local dipoles within the molecule, leading to dipole-dipole interactions.

-

Halogen Bonding: Although less common for fluorine, the possibility of C-F···F-C or C-F···O interactions cannot be entirely ruled out and could influence the crystal packing.

-

Van der Waals Forces: London dispersion forces will be present and contribute significantly to the overall stability of the crystal lattice.

Experimental and Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent crystal structure analysis of a novel organic compound like this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a solid foundation for researchers working with this compound. The detailed synthesis protocols and an understanding of its physicochemical properties are crucial for its practical application. The predictive analysis of its intermolecular interactions offers valuable insights for its potential use in drug development and materials science, where crystal engineering plays a critical role. The elucidation of its experimental crystal structure in the future will be a significant step forward in fully harnessing the potential of this fluorinated molecule.

References

Technical Guide: Solubility Profile of 1,4-Bis(2,2,2-trifluoroethoxy)benzene in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,4-Bis(2,2,2-trifluoroethoxy)benzene. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on qualitative solubility information inferred from synthetic and purification methodologies. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data as required for their specific applications.

Core Compound: this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 367-79-3 |

| Molecular Formula | C₁₀H₈F₆O₂ |

| Molecular Weight | 274.16 g/mol |

| Structure | A central benzene ring substituted at the para positions (1 and 4) with two 2,2,2-trifluoroethoxy groups (-OCH₂CF₃). |

| Melting Point | 75-77 °C |

Qualitative Solubility Data

The solubility of this compound in various organic solvents can be inferred from its synthesis and purification procedures documented in scientific literature. The compound's fluorinated nature and aromatic core contribute to its solubility profile, suggesting miscibility with a range of common organic solvents. A summary of this qualitative data is presented below.

| Solvent | Solubility Inference | Context from Literature |

| Acetone | Soluble | Used as a reaction solvent for the synthesis of the compound, indicating that the reactants and the product are soluble in it.[1][2] |

| Chloroform | Soluble | Employed as an extraction solvent to separate the compound from aqueous layers during workup procedures.[2][3] |

| Hexane | Sparingly Soluble (at room temp.) / Insoluble (at lower temp.) | Utilized for washing the solid product and as a solvent for recrystallization, which implies lower solubility at cooler temperatures, allowing for precipitation of the pure compound.[1][2][3] |

| Dichloromethane | Soluble | Mentioned as a solvent for subsequent reactions involving this compound.[3] |

| 1,2-Dichloroethane | Soluble | Used as a solvent in reactions where this compound is a starting material.[3] |

| N,N-Dimethylformamide (DMF) | Soluble | Utilized as a reaction solvent in alternative synthetic routes.[3] |

| Diethyl Ether | Likely Soluble | Mentioned as a solvent to dissolve the product for filtration purposes.[3] |

Experimental Protocols: Determination of Solubility via the Gravimetric Method

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is reliable and widely used for solid compounds.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled water bath or incubator

-

Analytical balance (readable to ±0.0001 g)

-

Glass syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporating dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.

-

Agitate the mixtures continuously (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle at the bottom of the vials for several hours, maintaining the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated (to the experimental temperature) syringe fitted with a filter. This prevents precipitation of the solute during sampling.

-

-

Solvent Evaporation:

-

Dispense the collected saturated solution into a pre-weighed evaporating dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a vacuum oven at a moderate temperature or in a desiccator until the solid this compound is completely dry and a constant weight is achieved.

-

-

Data Analysis and Calculation:

-

Weigh the evaporating dish containing the dried solute.

-

Calculate the mass of the solute (m_solute) and the mass of the solvent (m_solvent).

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

Calculation for g/100g : Solubility = (m_solute / m_solvent) * 100

-

Visualization of Experimental Workflow

The logical flow of the gravimetric method for solubility determination is illustrated in the diagram below.

Caption: Workflow for Gravimetric Solubility Determination.

References

In-Depth Technical Guide to the Thermal Stability of 1,4-Bis(2,2,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,4-Bis(2,2,2-trifluoroethoxy)benzene is an aromatic organic compound characterized by a central benzene ring substituted with two trifluoroethoxy groups at the para positions. The presence of the strong carbon-fluorine bonds in the trifluoroethoxy moieties is expected to confer high thermal stability to the molecule. This property, combined with the electronic effects of the trifluoromethyl groups, makes it a valuable building block in the synthesis of pharmaceuticals and advanced materials. Understanding the thermal stability of this compound is crucial for its safe handling, processing, and application in various fields.

Expected Thermal Stability and Physicochemical Properties

While specific experimental TGA and DSC data for this compound is not publicly available, we can infer its thermal behavior based on the general characteristics of fluorinated aromatic ethers. The high bond energy of the C-F bond typically results in significantly higher thermal stability compared to their non-fluorinated analogs. Decomposition is expected to occur at elevated temperatures.

For illustrative purposes, the following table presents a set of plausible, yet hypothetical, thermal stability parameters for this compound that could be expected from TGA and DSC analyses.

| Parameter | Expected Value (Illustrative) | Description |

| Melting Point (°C) | 71-75 | The temperature at which the solid-to-liquid phase transition occurs. |

| Boiling Point (°C) | ~216 | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. |

| Tonset (°C) (TGA) | > 350 | The onset temperature of decomposition, typically defined as the temperature at which a 5% weight loss is observed. |

| Tmax (°C) (TGA) | > 400 | The temperature at which the maximum rate of decomposition occurs. |

| Residual Mass (%) at 600°C | < 10 | The percentage of the initial mass remaining at a high temperature, indicating the extent of volatilization or decomposition into volatile products. |

| Glass Transition Temp. (Tg) (°C) (DSC) | Not Applicable | As this is a crystalline solid, a distinct glass transition is not expected. |

| Heat of Fusion (ΔHf) (J/g) (DSC) | 100 - 150 | The amount of thermal energy required to induce the melting of the solid. |

Note: The data presented in this table is illustrative and based on the expected behavior of similar fluorinated aromatic compounds. Actual experimental values may vary.

Detailed Experimental Protocols

To definitively determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

-

Record the residual mass at 600°C.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to observe any other thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Heat the sample from 25°C to 250°C at a constant heating rate of 10°C/min.

-

Cool the sample back to 25°C at a controlled rate (e.g., 10°C/min).

-

Perform a second heating cycle under the same conditions to observe any changes in thermal behavior after the initial melt.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the onset and peak temperatures of any endothermic or exothermic events. The endotherm on the first heating scan will correspond to the melting point.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Proposed Thermal Decomposition Pathway

The thermal decomposition of fluorinated aromatic ethers is complex. Based on studies of similar compounds, a plausible decomposition pathway for this compound likely involves the initial cleavage of the C-O bond in the ether linkage, which is generally the weakest bond in the trifluoroethoxy group. This would lead to the formation of radical species that can undergo further reactions.

A simplified, proposed decomposition pathway is as follows:

-

Initiation: Homolytic cleavage of a C-O bond to form a phenoxy radical and a 2,2,2-trifluoroethyl radical.

-

Propagation:

-

The 2,2,2-trifluoroethyl radical can undergo β-scission to eliminate a fluorine radical and form 2,2-difluoroethene.

-

The phenoxy radical can abstract a hydrogen atom from another molecule or undergo rearrangement and fragmentation of the aromatic ring at higher temperatures.

-

The fluorine radical is highly reactive and can abstract hydrogen atoms, leading to the formation of hydrogen fluoride (HF).

-

-

Termination: Combination of various radical species to form stable products.

The following diagram illustrates this proposed pathway.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Workflow Visualization

The following diagram outlines a standard workflow for the thermal analysis of a compound like this compound.

Caption: Standard experimental workflow for TGA and DSC thermal analysis.

Conclusion

This compound is anticipated to be a thermally stable molecule due to the presence of trifluoroethoxy groups. While specific experimental data is currently lacking in the public domain, this guide provides a robust framework for its characterization. The detailed experimental protocols for TGA and DSC will enable researchers to accurately determine its thermal properties. The proposed decomposition pathway offers a chemically reasonable model for its behavior at elevated temperatures. This information is critical for the informed application of this compound in the development of new drugs and materials where performance under thermal stress is a key consideration.

An In-depth Technical Guide to the Electrochemical Properties of 1,4-Bis(2,2,2-trifluoroethoxy)benzene Derivatives for Advanced Battery Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction to 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene

1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene is an aromatic organic compound that has garnered significant interest as a redox shuttle additive in electrolytes for lithium-ion batteries.[1] The trifluoroethoxy groups are strongly electron-withdrawing, which contributes to the molecule's high oxidation potential and stability in the charged state. The tert-butyl groups enhance its solubility in common battery electrolytes and contribute to its overall stability.

The primary application of this compound is to provide overcharge protection in lithium-ion batteries.[1] When a battery cell is overcharged, the potential of the cathode increases to a level that can cause electrolyte decomposition and damage to the electrode materials. A redox shuttle additive with a specific oxidation potential can prevent this by becoming oxidized at the cathode at a potential slightly above the normal full charge voltage. The oxidized species then diffuses to the anode, where it is reduced back to its original state, creating a "shuttle" that dissipates the excess current and prevents the cell voltage from rising to damaging levels.

Electrochemical Data

The key electrochemical parameter for a redox shuttle additive is its oxidation potential. The following table summarizes the reported electrochemical data for 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene.

| Property | Value | Reference Electrode | Notes |

| Oxidation Potential | 4.25 V | Li/Li⁺ | This potential is suitable for providing overcharge protection in lithium-ion cells with high-voltage cathodes like LiCoO₂ and LiNi₁/₃Mn₁/₃Co₁/₃O₂.[1][2] |

Experimental Protocols

The electrochemical characterization of redox shuttle additives like 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene typically involves cyclic voltammetry (CV).

Cyclic Voltammetry for Oxidation Potential Determination

Objective: To determine the oxidation potential and electrochemical reversibility of the redox shuttle additive.

Methodology:

-

Electrolyte Preparation:

-

A stock solution of a lithium salt (e.g., 1M LiPF₆) in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio) is prepared.

-

The redox shuttle additive, 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene, is dissolved in the stock electrolyte to a specific concentration (e.g., 0.1 M).

-

-

Electrochemical Cell Assembly:

-

A three-electrode electrochemical cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox).

-

Working Electrode: A glassy carbon or platinum microelectrode is commonly used.

-

Reference Electrode: A lithium metal foil is used as the reference electrode.

-

Counter Electrode: A lithium metal foil also serves as the counter electrode.

-

-

Cyclic Voltammetry Measurement:

-

The electrochemical cell is connected to a potentiostat.

-

The potential of the working electrode is swept linearly from an initial potential (e.g., 3.0 V vs. Li/Li⁺) to a vertex potential beyond the expected oxidation potential (e.g., 5.0 V vs. Li/Li⁺) and then swept back to the initial potential.

-

A typical scan rate is 20 mV/s. The current response is recorded as a function of the applied potential, generating a cyclic voltammogram.

-

-

Data Analysis:

-

The oxidation potential is determined from the potential at which the anodic (oxidation) peak current occurs.

-

The reversibility of the redox process is assessed by the separation between the anodic and cathodic (reduction) peak potentials and the ratio of their peak currents.

-

Visualizations

Experimental Workflow for Redox Shuttle Characterization

Caption: Workflow for electrochemical characterization of a redox shuttle additive.

Overcharge Protection Mechanism

Caption: Logical diagram of the redox shuttle overcharge protection mechanism.

Synthesis of 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene

A general synthetic approach involves the etherification of 1,4-di-tert-butyl-hydroquinone with a trifluoroethylating agent. While specific, detailed protocols from peer-reviewed literature are proprietary, a representative synthesis can be conceptualized based on standard organic chemistry principles. The synthesis of the precursor, 1,4-di-tert-butylbenzene, can be achieved through Friedel-Crafts alkylation of tert-butylbenzene with tert-butyl chloride.[3]

Relevance to Drug Development

While the direct application of 1,4-Bis(2,2,2-trifluoroethoxy)benzene and its derivatives in drug development is not extensively documented in the context of their electrochemical properties, the trifluoroethoxy moiety is of significant interest in medicinal chemistry. The incorporation of fluorine and fluorinated groups can enhance a drug's metabolic stability, bioavailability, and binding affinity. The electrochemical properties of such molecules could be relevant in the context of redox-active drugs or in understanding the metabolic pathways that involve electron transfer processes.

Conclusion

1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene serves as an excellent model compound for understanding the electrochemical behavior of the this compound core. Its high oxidation potential and reversible redox behavior make it a promising candidate for enhancing the safety and lifespan of high-voltage lithium-ion batteries. The experimental protocols and mechanisms detailed in this guide provide a solid foundation for researchers and scientists working on the development of advanced electrolyte additives and other applications where controlled electrochemical properties are crucial.

References

The Unseen Potential: A Technical Guide to Fluorinated Aromatic Ethers in Advanced Materials

For Immediate Release

[City, State] – [Date] – The relentless pursuit of high-performance materials has led researchers and scientists to explore the unique properties imparted by fluorine chemistry. Among the most promising candidates are fluorinated aromatic ethers, a class of compounds demonstrating exceptional thermal stability, chemical inertness, and tailored electronic and optical properties. This technical guide delves into the core applications of these materials, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential in materials science.

The introduction of fluorine atoms into aromatic ether backbones dramatically alters the physicochemical properties of the resulting polymers. The strong carbon-fluorine bond, one of the strongest in organic chemistry, and the high electronegativity of fluorine atoms are key to these enhanced characteristics. This guide will explore the synthesis, properties, and applications of various polymers derived from fluorinated aromatic ethers, including poly(aryl ether)s, polyimides, and poly(aryl ether ketone)s.

Core Properties and Applications

Fluorinated aromatic ether-based polymers exhibit a unique combination of properties that make them suitable for a wide range of demanding applications:

-

Enhanced Thermal Stability: The inherent strength of the C-F bond contributes to exceptional resistance to thermal degradation, making these materials ideal for applications in aerospace, automotive, and electronics where high-temperature performance is critical.[1][2][3]

-

Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants and dissipation factors. This is a crucial requirement for high-frequency communication technologies, such as 5G, where low-k materials are needed to reduce signal delay and crosstalk.[4][5][6]

-

Superior Chemical Resistance: Fluorinated polymers are renowned for their inertness to a wide array of chemicals, including corrosive acids, bases, and organic solvents. This makes them suitable for use in harsh chemical environments, such as chemical processing and protective coatings.

-

Improved Solubility and Processability: The incorporation of bulky, fluorine-containing groups can disrupt polymer chain packing, leading to enhanced solubility in common organic solvents. This facilitates easier processing and fabrication of thin films and other complex shapes.[7]

-

Optical Transparency: Many fluorinated aromatic ether polymers exhibit high optical transparency and low optical loss, making them valuable for applications in optical waveguides, flexible displays, and other optoelectronic devices.[8]

-

Hydrophobicity and Low Moisture Absorption: The low surface energy of fluorinated materials results in hydrophobic surfaces with low water absorption. This is advantageous for applications where moisture can degrade performance, such as in electronic packaging and outdoor coatings.[4][9][10][11][12]

Quantitative Data Summary

To facilitate a comparative analysis of the performance of different fluorinated aromatic ether-based polymers, the following tables summarize key quantitative data extracted from the scientific literature.

Table 1: Thermal Properties

| Polymer Type | Specific Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Reference |

| Fluorinated Poly(aryl ether) | FPAE-5 | - | 514-555 | [4] |

| Fluorinated Polyimide | TPPI50 | 402 | 563 | [13] |

| Fluorinated Poly(aryl ether ketone) | PEK-InmOCF | >200 | >520 | [5] |

| Fluorinated Poly(aryl ether) | F4FBP | 155 | 524 | [8] |

| Fluorinated Polyimide | FPI-3 | >280 | - | [14] |

Table 2: Dielectric Properties

| Polymer Type | Specific Polymer | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Reference |

| Fluorinated Poly(aryl ether) | FPAE-5 | 2.07-2.80 (at 11 GHz) | 0.002-0.006 (at 11 GHz) | [4] |

| Fluorinated Polyimide | TPPI50 | 2.312 | 0.00676 | [13] |

| Fluorinated Poly(aryl ether ketone) | PEK-InmOCF | 2.839 (at 10 GHz) | <0.007 (at 10 GHz) | [5] |

| Fluorinated Poly(aryl ether ketone)s | PAEKs | 2.75-2.95 | - | [15] |

| Fluorinated Aromatic Polyimide | FAPI-0 | 2.68 (at 10 GHz) | - | [6] |

Table 3: Mechanical and Physical Properties

| Polymer Type | Specific Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Water Absorption (%) | Water Contact Angle (°) | Reference | |---|---|---|---|---|---| | Fluorinated Poly(aryl ether) | FPAE-5 | - | - | 0.28-0.87 | 92.4-98.7 |[4] | | Fluorinated Polyimide | TPPI50 | 232.73 | 26.26 | - | - |[13] | | Fluorinated Poly(aryl ether ketone) | PEK-Ins | >70 | - | <1 | - |[5] | | Fluorinated Poly(aryl ether) | F2FBP | 44.7 | 4.8 | - | - |[1] | | Fluorinated Poly(aryl ether ketone)s | PAEKs | 95.2-104.0 | 15-32 | - | 83.9-98.4 |[15] | | Fluorinated Poly(aryl ether) | F4FBP | - | - | - | 105 |[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide step-by-step protocols for the synthesis of key fluorinated aromatic ether-based polymers.

Synthesis of Fluorinated Poly(aryl ether)s via Nucleophilic Aromatic Substitution

This protocol describes a typical procedure for the synthesis of fluorinated poly(aryl ether)s.

Materials:

-

Fluorinated bisphenol (e.g., 4,4'-(Hexafluoroisopropylidene)diphenol, 6F-BPA)

-

Activated fluorinated aromatic dihalide (e.g., Decafluorobiphenyl)

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMAc)

-

Toluene

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, add the fluorinated bisphenol, an equimolar amount of the activated fluorinated aromatic dihalide, and an excess of anhydrous K₂CO₃.

-

Add DMAc and toluene to the flask to create a reaction mixture.

-

Heat the mixture to reflux (around 140°C) for several hours to azeotropically remove water with toluene.

-

After the water is removed, drain the toluene from the Dean-Stark trap and raise the temperature to the desired reaction temperature (typically 160-180°C).

-

Maintain the reaction at this temperature under a nitrogen atmosphere for 12-24 hours, or until the desired molecular weight is achieved, monitored by the viscosity of the solution.

-

Cool the reaction mixture to room temperature and dilute with additional DMAc.

-

Precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.

-

Filter the precipitated polymer, wash it thoroughly with methanol and water to remove any residual salts and solvent.

-

Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-120°C) until a constant weight is achieved.

Preparation of Fluorinated Polyimide Films

This protocol outlines the two-step synthesis of fluorinated polyimide films, involving the formation of a poly(amic acid) precursor followed by thermal imidization.

Materials:

-

Fluorinated dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

-

Aromatic diamine (e.g., 4,4'-Oxydianiline, ODA)

-

N,N-Dimethylacetamide (DMAc)

Procedure:

-

Poly(amic acid) Synthesis:

-

In a dry, nitrogen-purged flask, dissolve the aromatic diamine in DMAc with stirring until a clear solution is obtained.

-

Gradually add an equimolar amount of the fluorinated dianhydride powder to the diamine solution in small portions. The reaction is exothermic and should be controlled to maintain room temperature.

-

Continue stirring the solution under nitrogen for 12-24 hours to form a viscous poly(amic acid) solution.

-

-

Film Casting and Thermal Imidization:

-

Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade or spin coater to achieve a uniform thickness.

-

Place the coated substrate in a programmable oven and subject it to a staged heating program under a nitrogen atmosphere to effect imidization and remove the solvent. A typical heating schedule is:

-

80°C for 1 hour

-

150°C for 1 hour

-

200°C for 1 hour

-

250°C for 1 hour

-

300°C for 1 hour

-

-

After the final heating step, cool the oven slowly to room temperature.

-

Immerse the glass substrate in deionized water to facilitate the peeling of the flexible, transparent polyimide film.

-

Dry the freestanding film in a vacuum oven to remove any residual moisture.

-

Visualizing Synthesis and Structure-Property Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epublications.marquette.edu [epublications.marquette.edu]

- 4. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. lee.chem.uh.edu [lee.chem.uh.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]

- 14. Preparation and Characterization of Fluorine-Containing Polyimide Films with Enhanced Output Performance for Potential Applications as Negative Friction Layers for Triboelectric Nanogenerators [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,4-Bis(2,2,2-trifluoroethoxy)benzene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of 1,4-Bis(2,2,2-trifluoroethoxy)benzene (CAS No. 66300-61-6). This key fluorinated aromatic compound has garnered significant interest, primarily as a crucial intermediate in the synthesis of the Class Ic antiarrhythmic agent, flecainide. This document details the seminal patented synthetic routes, including the Williamson ether synthesis and the Ullmann condensation, providing in-depth experimental protocols. A thorough compilation of its physical, chemical, and spectroscopic properties is presented in structured tables for ease of reference. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its synthesis and utility.

Introduction

This compound is an aromatic organic compound characterized by a central benzene ring substituted at the para positions with two 2,2,2-trifluoroethoxy groups. The presence of the trifluoroethoxy moieties imparts unique physicochemical properties, including high thermal stability, lipophilicity, and metabolic resistance, making it a valuable building block in medicinal chemistry and materials science. Its primary and most notable application is as a key precursor in the multi-step synthesis of flecainide, a widely used antiarrhythmic drug for the treatment of cardiac arrhythmias. The symmetrical nature of the molecule and the strong electron-withdrawing effect of the trifluoromethyl groups also make it a subject of academic and industrial research for the development of novel polymers and other functional materials.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the antiarrhythmic drug flecainide by scientists at Riker Laboratories in the late 1970s. The earliest documented synthesis of this compound is detailed in the British patent GB2097000A , which has a priority date of March 19, 1979 . This patent discloses the synthesis of this compound as a key intermediate in a novel and improved process for the preparation of flecainide.

The development of flecainide itself began in 1966, with the first synthesis of the final drug compound occurring in 1972.[1] The subsequent research and process development for a more efficient and scalable synthesis of flecainide led to the methods described in the aforementioned patent for preparing this compound. This underscores that the initial interest and synthesis of this compound were driven by its strategic importance in the pharmaceutical industry.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 66300-61-6 | [2] |

| Molecular Formula | C₁₀H₈F₆O₂ | [3] |

| Molecular Weight | 274.16 g/mol | [2] |

| Melting Point | 71-73 °C | [3] |

| Boiling Point | 216.2 °C at 760 mmHg | [3] |

| Density | 1.348 g/cm³ | [3] |

| Appearance | White solid | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents. | |

| InChI Key | ZHUBFESHPMGIDZ-UHFFFAOYSA-N | [2] |

Spectroscopic Data (Typical)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ~6.9 | Singlet | - | Aromatic C-H |

| ~4.4 | Quartet | ~8.5 | -OCH₂- | |

| ¹³C NMR | ~153 | Singlet | - | Aromatic C-O |

| ~123 | Quartet | ~277 | -CF₃ | |

| ~117 | Singlet | - | Aromatic C-H | |

| ~67 | Quartet | ~35 | -OCH₂- | |

| ¹⁹F NMR | ~-74 | Triplet | ~8.5 | -CF₃ |

Synthesis of this compound

Two primary synthetic routes for this compound have been established: the Williamson ether synthesis starting from hydroquinone and the Ullmann condensation from a dihalogenated benzene derivative. Both methods are detailed in patent GB2097000A.

Williamson Ether Synthesis

This method involves the reaction of hydroquinone (1,4-dihydroxybenzene) with a suitable 2,2,2-trifluoroethylating agent in the presence of a base.

References

Methodological & Application

Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene, a key intermediate in the synthesis of various organic molecules, including the antiarrhythmic agent flecainide. The primary method described is the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. An alternative copper-catalyzed synthesis is also briefly mentioned. This protocol includes a comprehensive list of reagents, detailed step-by-step procedures, and expected outcomes. Additionally, characterization data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, are provided to aid in product verification.

Introduction

This compound is a valuable aromatic compound featuring a central benzene ring substituted at the para positions with two trifluoroethoxy groups. The presence of the trifluoroethoxy moieties imparts unique electronic properties and can enhance the metabolic stability and bioavailability of derivative compounds, making it a molecule of significant interest in medicinal chemistry and materials science. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group, is a common and effective method for its preparation.[1][2][3]

Experimental Protocols

Two primary synthetic routes for this compound are outlined below.

Method 1: Williamson Ether Synthesis from Hydroquinone

This is the most commonly employed method for the synthesis of this compound.[1][4] It involves the reaction of hydroquinone with a trifluoroethylating agent in the presence of a base.

Reaction Scheme:

(where LG is a leaving group, e.g., trifluoromethanesulfonate)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per 1.0 mole of hydroquinone) | Moles |

| Hydroquinone | 110.11 | 110 g | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 334.4 g | 2.42 |

| 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 232.12 | 510.6 g | 2.2 |

| Acetone | 58.08 | 2.12 L | - |

| Chloroform | 119.38 | ~4 L | - |

| Magnesium Sulfate (MgSO₄) | 120.37 | q.s. | - |

| Hexane | 86.18 | q.s. | - |

| Water | 18.02 | ~3 L | - |

Procedure:

-

To a mixture of potassium carbonate (2.42 mol) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.2 mol) in 1.02 L of acetone, slowly add a solution of hydroquinone (1.0 mol) in 1.1 L of acetone over a 2-hour period.[4]

-

Heat the reaction mixture at reflux for 24 hours.[4]

-

After cooling, evaporate the solvent under reduced pressure.

-

To the residue, add 2 L of chloroform and 2 L of water and transfer to a separatory funnel.[4]

-

Separate the organic layer. Wash the aqueous layer twice with 1 L of chloroform.

-

Combine all organic layers and wash with 1 L of water.[4]

-

Dry the chloroform solution over anhydrous magnesium sulfate.[4]

-

Filter and concentrate the solution under vacuum.[4]

-

Add hexane to the residue to precipitate the solid product.

-

Collect the solid by filtration and wash with hexane. An additional crop of product can be obtained by concentrating the filtrate.[4]

Expected Yield: 241 g (88%).[4]

Physical Properties:

| Property | Value |

| Melting Point | 75-77 °C[4] |

| Appearance | White solid[1] |

Method 2: Copper-Catalyzed Synthesis from p-Dibromobenzene

An alternative route involves the copper-catalyzed reaction of 1,4-dibromobenzene with 2,2,2-trifluoroethanol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.034 mole of p-dibromobenzene) | Moles |

| 1,4-Dibromobenzene | 235.91 | 8.0 g | 0.034 |

| Sodium Hydride (NaH) | 24.00 | 4.8 g (of 60% dispersion in oil) | ~0.12 |

| 2,2,2-Trifluoroethanol | 100.04 | 27.4 g (20 mL) | 0.274 |

| Cupric Bromide (CuBr₂) | 223.35 | 1.0 g | 0.0045 |

| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |

Procedure:

-

To a suspension of sodium hydride in 40 mL of N,N-dimethylformamide, add 2,2,2-trifluoroethanol.

-

To this mixture, add 1,4-dibromobenzene and cupric bromide.

-

Heat the reaction mixture to approximately 100°C for two hours.

-

Cool the reaction and quench with ice water.

-

Acidify with hydrochloric acid.

-

Collect the precipitated white solid by filtration.

Expected Yield: 9.2 g (99%).

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

¹H NMR (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 | s | 4H | Aromatic (C-H) |

| ~4.3 | q | 4H | Methylene (-OCH₂) |

¹³C NMR (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~153 | s | Aromatic (C-O) |

| ~123 | q | Trifluoromethyl (-CF₃) |

| ~117 | s | Aromatic (C-H) |

| ~67 | q | Methylene (-OCH₂) |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, confirming the elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₀H₈F₆O₂[5] |

| Theoretical Monoisotopic Mass | 274.0428 Da |

Experimental Workflow and Logic

The following diagram illustrates the key stages of the Williamson ether synthesis protocol for this compound.

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound via the Williamson ether synthesis follows a logical progression based on the principles of nucleophilic substitution.

Caption: Logical steps in the Williamson Ether Synthesis of the target compound.

References

- 1. GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene - Google Patents [patents.google.com]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound | 66300-61-6 [chemnet.com]

Application Notes and Protocols: Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene via Williamson Ether Synthesis

Introduction

1,4-Bis(2,2,2-trifluoroethoxy)benzene is a key intermediate in the synthesis of various organic molecules of interest to the pharmaceutical and materials science sectors.[1] Its structure, featuring a central benzene ring symmetrically substituted with two trifluoroethoxy groups, imparts unique properties such as thermal stability and lipophilicity, making it a valuable building block.[1] Notably, this compound serves as a crucial precursor in the multi-step synthesis of Flecainide, a potent antiarrhythmic agent used in the treatment of cardiac arrhythmias.[2][3][4] The Williamson ether synthesis, a robust and versatile method for forming ethers, provides an efficient route to this compound from readily available starting materials.[5]

This document provides detailed application notes and experimental protocols for the synthesis of this compound using the Williamson ether synthesis, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 66300-61-6 | |

| Molecular Formula | C₁₀H₈F₆O₂ | |

| Molecular Weight | 274.16 g/mol | |

| Melting Point | 75-77 °C | [6] |

| Boiling Point | 216.2 °C at 760 mmHg | |

| Density | 1.348 g/cm³ |

Reaction Conditions for Williamson Ether Synthesis

The following table summarizes various reported conditions for the synthesis of this compound.

| Starting Material | Trifluoroethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,4-Dihydroxybenzene (Hydroquinone) | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | K₂CO₃ | Acetone | Reflux | 24 | 88 | [6] |

| p-Dibromobenzene | 2,2,2-Trifluoroethanol | Sodium Hydride | N,N-Dimethylformamide | Reflux | 4 | 80 | [2] |

Experimental Protocols

Protocol 1: Synthesis from 1,4-Dihydroxybenzene

This protocol details the synthesis of this compound from 1,4-dihydroxybenzene (hydroquinone) and 2,2,2-trifluoroethyl trifluoromethanesulfonate.

Materials:

-

1,4-Dihydroxybenzene (Hydroquinone) (1.0 mole, 110 g)

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (2.2 moles, 510.6 g)

-

Potassium carbonate (K₂CO₃), anhydrous (2.42 moles, 334.4 g)

-

Acetone

-

Chloroform

-

Hexane

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Equipment:

-